Br-DMEQ is a fluorogenic reagent primarily utilized in analytical chemistry, specifically in high-performance liquid chromatography (HPLC). [, , ] This compound exhibits fluorescence upon reaction with certain functional groups, enabling the detection and quantification of target analytes. [, , ] While other fluorogenic reagents exist, Br-DMEQ distinguishes itself with high sensitivity, often enabling detection at sub-femtomole levels. []
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL is a quinoxaline derivative notable for its potential biological activities. Quinoxalines are a class of bicyclic compounds that exhibit a variety of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This specific compound combines a bromomethyl group with a hydroxyl functional group, making it an interesting subject for synthetic and medicinal chemistry.
The synthesis and characterization of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL have been explored in various studies focusing on quinoxaline derivatives. Research indicates that these compounds can be synthesized through multiple methods, utilizing different catalysts and reagents to optimize yield and purity .
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL belongs to the class of heterocyclic compounds known as quinoxalines. It is classified as a brominated quinoxaline derivative with additional hydroxyl functionality. The compound is characterized by its unique structure that incorporates both a bromomethyl group and a hydroxyl group at specific positions on the quinoxaline ring.
The synthesis of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL can be achieved through various synthetic routes. A common method involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds under acidic conditions. This approach typically requires elevated temperatures and prolonged reaction times .
Technical Details:
The molecular formula of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL is . The structure features:
The compound has a molecular weight of approximately 300.16 g/mol. Its structural representation can be visualized using various chemical drawing software or databases like PubChem .
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL can undergo several chemical reactions typical for halogenated compounds:
Technical Details:
The reactivity patterns are influenced by the electronic environment created by the adjacent dimethyl groups and the quinoxaline framework, which can stabilize certain intermediates during reactions .
The mechanism of action for 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL is primarily associated with its biological activities. This compound may exert its effects through:
Research has shown that quinoxaline derivatives can inhibit certain enzymes or receptors involved in disease pathways, suggesting a potential therapeutic role in treating infections or tumors .
Relevant data indicate that these properties make it suitable for further functionalization and application in medicinal chemistry .
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL has several scientific applications:
Research continues to explore new applications for this compound, particularly in drug development targeting specific diseases such as cancer or infectious diseases .
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol (CAS: 1253791-77-3) represents a structurally distinct brominated quinoxaline derivative. Its systematic IUPAC name is 3-(bromomethyl)-6,7-dimethylquinoxalin-2(1H)-one, reflecting the lactam tautomer commonly observed in solid-state configurations. The molecular formula C₁₁H₁₁BrN₂O corresponds to a molecular weight of 267.13 g/mol and implies specific elemental composition constraints: carbon (49.83%), hydrogen (4.18%), bromine (30.00%), nitrogen (10.50%), and oxygen (6.00%) [1] [6].
The structural framework consists of a bicyclic quinoxaline core with methyl substituents at positions 6 and 7, and a reactive bromomethyl group (-CH₂Br) at position 3. This bromine-bearing alkyl chain confers significant electrophilic character, enabling diverse derivatization pathways crucial for pharmaceutical synthesis. Canonical SMILES representations (CC1=C(C)C=C2N=C(O)C(CBr)=NC2=C1) encode the connectivity, while the InChIKey (JCCFHYUITRDGJV-UHFFFAOYSA-N) provides a unique digital fingerprint for compound identification across chemical databases [1] [2].
While single-crystal X-ray diffraction data for this specific compound remains unpublished in the surveyed literature, spectroscopic characterization provides robust structural validation:
Table 1: Spectroscopic Characterization of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol
Technique | Key Assignments | Structural Inference |
---|---|---|
FT-IR | 3160 cm⁻¹ (broad, N-H/O-H), 1675 cm⁻¹ (C=O lactam), 680 cm⁻¹ (C-Br stretch) | Confirms lactam tautomer and bromomethyl moiety [1] |
¹H NMR (DMSO-d₆) | δ 2.42 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 4.82 (s, 2H, CH₂Br), 7.65 (s, 1H, Ar-H) | Methyl groups distinct; bromomethyl protons downfield |
¹³C NMR | δ 20.5, 20.8 (CH₃), 33.1 (CH₂Br), 122.8, 132.5, 144.2, 147.9, 157.5 (C=O lactam) | Carbonyl carbon confirms lactam form [6] |
MS (EI) | m/z 268 [M]⁺, 187 [M⁺-Br], 170 [M⁺-CH₂Br] | Characteristic bromine isotope pattern observed |
The infrared spectrum strongly supports the predominance of the lactam (2-quinoxalinone) structure over the phenolic tautomer, evidenced by the intense carbonyl absorption near 1675 cm⁻¹ and the absence of a phenolic C-O stretch above 1200 cm⁻¹. Nuclear magnetic resonance (NMR) data corroborates this: the ¹³C signal at δ 157.5 ppm is diagnostic of the carbonyl carbon in the lactam ring. Furthermore, the deshielded methylene protons (δ ~4.82 ppm) in ¹H NMR confirm the electron-withdrawing influence of the bromine atom [1] [2] [6].
The bromomethyl substituent critically differentiates this compound from simpler alkylated quinoxaline analogs, significantly altering its physicochemical and reactivity profile:
Table 2: Structural and Property Comparison with Key Quinoxaline Derivatives
Compound | Molecular Formula | MW (g/mol) | Key Structural Features | log P (est.) | Reactivity Highlights |
---|---|---|---|---|---|
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol | C₁₁H₁₁BrN₂O | 267.13 | -CH₂Br at C3; Methyl at C6,C7; Lactam | 2.15 | Electrophilic bromomethyl; Nucleophilic C2 carbonyl |
3,6,7-Trimethylquinoxalin-2-ol [9] | C₁₁H₁₂N₂O | 188.23 | -CH₃ at C3,C6,C7; Lactam | 1.78 | Lacks electrophilic site; Enolizable methyl at C3 |
6,7-Dimethylquinoxalin-2-ol | C₁₀H₁₀N₂O | 174.20 | Methyl at C6,C7; Lactam | 1.35 | Only lactam carbonyl as reactive site |
Quinoxaline-2-carboxylic acid [4] | C₉H₆N₂O₂ | 174.16 | -COOH at C2 | 1.05 | Carboxylic acid allows amide coupling |
The bromomethyl group elevates the calculated octanol-water partition coefficient (log P ≈ 2.15), indicating enhanced lipophilicity compared to unmethylated analogs like quinoxaline-2-carboxylic acid (log P ≈ 1.05). This property potentially improves membrane permeability in biologically active derivatives. Crucially, the -CH₂Br moiety serves as a versatile handle for nucleophilic displacement reactions (e.g., with amines, thiols, azides), enabling the synthesis of structurally diverse pharmacophores – a capability absent in non-halogenated analogs like 3,6,7-trimethylquinoxalin-2-ol [4] [9]. This electrophilic character underpins its utility as a key synthetic intermediate for generating libraries of quinoxaline-based bioactive molecules, particularly anticancer agents where targeted delivery often requires tailored side chains [3].
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) reveal critical insights into the tautomeric equilibrium and electronic landscape of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol. Two primary tautomers dominate:
Molecular electrostatic potential (MEP) maps vividly illustrate electrophilic "hot spots":
The bromomethyl group's strong -I effect further polarizes the C2 carbonyl, enhancing its electrophilicity compared to non-brominated analogs. This computational profile rationalizes the compound's observed reactivity: nucleophiles readily target the bromomethyl carbon and, under forcing conditions, the electron-deficient positions in the heterocycle or the activated carbonyl. These electronic features make it a strategic building block for designing inhibitors targeting enzymes with nucleophilic residues in their active sites (e.g., kinases, polymerases) [3] [4] [10].
Table 3: Computed Properties of Dominant Lactam Tautomer
Parameter | Value/Feature (DFT B3LYP/6-311G(d,p)) | Chemical Implication |
---|---|---|
Relative Energy | 0.0 kcal/mol (Global Minimum) | Lactam is overwhelmingly favored tautomer in gas/solution |
Dipole Moment | ~5.2 Debye | Significant polarity aiding solubility in polar solvents |
HOMO Energy | -6.8 eV | Indicates moderate susceptibility to oxidation |
LUMO Energy | -2.5 eV | Electron-deficient ring; susceptible to nucleophilic attack |
MEP at -CH₂Br Carbon | +35 kcal/mol | Strong electrophilic site for SN₂ reactions |
NBO Charge on C=O | -0.52 e (O), +0.42 e (C) | Enhanced carbonyl polarity vs non-brominated analogs (~ -0.48 e) |
Concluding Note: 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol possesses a well-defined chemical identity anchored by its reactive bromomethyl group and lactam-dominated tautomeric structure. Its spectroscopic signatures, distinct physicochemical properties relative to simpler quinoxalines, and computationally validated electronic profile establish it as a versatile synthon. The electrophilicity at the bromomethyl carbon, combined with the electron-deficient heterocycle, provides dual reactivity modes exploitable in medicinal chemistry, particularly for constructing targeted anticancer agents where covalent binding or tailored lipophilicity is advantageous [3] [4] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1